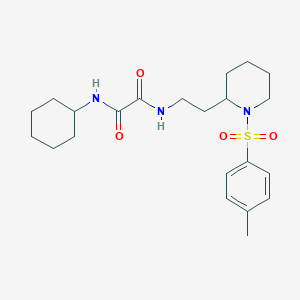

N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Descripción

N1-Cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl substituent at the N2 position. The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for applications in pharmaceuticals, flavor enhancers, and materials science .

Propiedades

IUPAC Name |

N'-cyclohexyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4S/c1-17-10-12-20(13-11-17)30(28,29)25-16-6-5-9-19(25)14-15-23-21(26)22(27)24-18-7-3-2-4-8-18/h10-13,18-19H,2-9,14-16H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHNVKHAGAVJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the reaction of cyclohexylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(1-tosylpiperidin-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is extensively utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparación Con Compuestos Similares

Table 1: Comparison of Key Oxalamide Derivatives

Key Observations :

- Cycloalkyl vs. Aromatic N1 Groups : The target compound’s cyclohexyl group confers higher lipophilicity compared to aromatic N1 substituents (e.g., 2,4-dimethoxybenzyl in S336), which may enhance membrane permeability but reduce aqueous solubility .

- N2 Substituent Diversity: The 2-(1-tosylpiperidin-2-yl)ethyl group in the target compound introduces a sulfonamide moiety, which is absent in analogs like S336 (pyridinyl) or compound 61 (methoxyphenethyl). Tosyl groups are known to improve metabolic stability by resisting enzymatic degradation .

Research Findings and Implications

- Pharmaceutical Potential: The combination of cyclohexyl (lipid solubility) and tosyl (metabolic stability) groups positions the target compound as a candidate for CNS-targeted therapies, akin to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which demonstrated cerebrospinal fluid penetration in dogs .

- Toxicity Profile : S336’s regulatory approval as a flavoring agent (FEMA 4233) suggests low toxicity for oxalamides with methoxybenzyl/pyridinyl groups . The target compound’s sulfonamide moiety necessitates further toxicological evaluation, as sulfonamides are associated with idiosyncratic reactions in some populations.

Actividad Biológica

N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to an oxalamide structure, which is further connected to a tosylpiperidine moiety. The unique combination of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O3S |

| Molecular Weight | 378.63 g/mol |

| IUPAC Name | N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to inhibit certain enzyme pathways, which can lead to various therapeutic effects. For instance, it may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting anticonvulsant properties.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit significant biological activities. Below are some key findings from studies involving related compounds:

- Anticonvulsant Activity : In a study evaluating various derivatives for anticonvulsant effects, compounds structurally related to N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide showed promising results in reducing seizure frequency in animal models . The most active derivatives demonstrated effective ED50 values, suggesting potential for clinical application in seizure disorders.

- Enzyme Inhibition : Preliminary studies suggest that the oxalamide linkage may confer inhibitory effects on specific enzymes involved in metabolic pathways. This could lead to applications in treating metabolic syndromes or cancer by targeting the SMYD protein family .

Case Study 1: Anticonvulsant Evaluation

A study conducted on a series of oxalamide derivatives reported that one compound with a similar structure exhibited an ED50 value of 9.2 mg/kg in maximal electroshock tests, indicating strong anticonvulsant properties . This suggests that N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide could also possess similar efficacy.

Case Study 2: Cancer Treatment Potential

Research into substituted piperidine compounds has shown that they can effectively inhibit cancer cell proliferation through targeted mechanisms involving SMYD proteins . Given the structural similarities, N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may also exhibit anti-cancer properties.

Q & A

Q. What are the standard synthetic routes for N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions:

- Piperidine Intermediate : Tosylpiperidin-2-yl ethylamine is prepared under basic conditions (e.g., NaH in THF).

- Oxalamide Formation : Reacting the intermediate with oxalyl chloride and cyclohexylamine in dichloromethane (0–5°C, inert atmosphere) to form the oxalamide backbone.

- Purification : Column chromatography (ethyl acetate/hexane gradient) achieves >95% purity. Key parameters include solvent choice (THF or DCM), temperature control, and catalysts like DMAP for acylation efficiency .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- NMR : 1H/13C NMR in DMSO-d6 identifies cyclohexyl protons (δ 1.2–1.8 ppm) and tosyl aromatic protons (δ 7.4–7.8 ppm).

- HRMS : Validates molecular weight.

- IR : Detects oxalamide C=O stretches (~1650 cm⁻¹).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How does the compound’s structure influence its pharmacokinetic properties?

- Cyclohexyl Group : Enhances lipophilicity (predicted logP ~3.5) but may increase metabolic oxidation risk.

- Tosylpiperidin Moiety : Reduces CYP3A4 clearance due to steric bulk.

- Oxalamide Backbone : Susceptible to hydrolysis; stability assays (e.g., microsomal) are critical. Computational tools (SwissADME) predict moderate bioavailability (F ~30–40%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across assays?

- Standardization : Uniform cell lines, serum concentrations, and incubation times.

- Orthogonal Assays : Surface plasmon resonance (SPR) for binding affinity vs. cellular IC50.

- Stability Checks : LC-MS to verify compound integrity under assay conditions.

- Structural Analogs : Isolate pharmacophore contributions via SAR studies .

Q. What computational strategies predict binding modes to protein targets?

- Molecular Docking : Use Glide or AutoDock Vina with homology models based on oxalamide-protein crystallographic data.

- MD Simulations : 100+ ns simulations (AMBER/GROMACS) assess binding stability; MM-PBSA/GBSA calculates free energy.

- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with kinase hinge regions). Validate via mutagenesis .

Q. How to optimize enantiomeric purity during asymmetric synthesis?

- Chiral Catalysis : Ru-BINAP for hydrogenation steps.

- Kinetic Resolution : Lipases (e.g., Candida antarctica) separate diastereomers.

- Chiral HPLC : Monitors enantiomeric excess (Chiralpak AD-H column).

- X-ray Crystallography : Confirms absolute configuration of intermediates .

Q. What experimental designs elucidate mechanisms of action amid conflicting target data?

- Multi-Omics Integration : Chemoproteomics (activity-based profiling) and transcriptomics (RNA-seq) map off-targets and pathway perturbations.

- CRISPR Screens : Validate candidate targets via knockout.

- ITC : Quantifies direct binding; cross-validate with inducible knockdown models .

Methodological Notes

- Storage : Lyophilized solid at -20°C under argon (amber vials); DMSO stocks aliquoted to avoid freeze-thaw cycles. Monitor stability via monthly HPLC .

- Data Contradictions : Use Hill slope analysis in dose-response curves to identify non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.